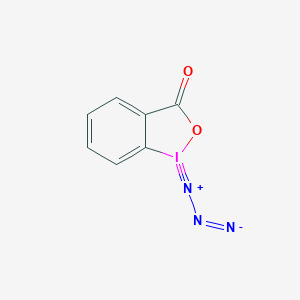

1-Azido-1,2-benziodoxol-3(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

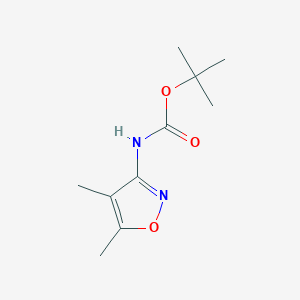

1-Azido-1,2-benziodoxol-3(1H)-one is a chemical compound with the molecular formula C7H4IN3O2 . It is used in laboratory settings and in the manufacture of chemical compounds .

Synthesis Analysis

Stable azidoiodinanes react with norbornane, adamantane, and 1,3-dimethyladamantane upon heating in the presence of catalytic amounts of benzoyl peroxide, forming the respective azides in moderate yields . In these reactions, reagent 2 can be generated in situ from 2-iodosobenzoic acid and azidotrimethylsilane, and used without isolation .Molecular Structure Analysis

The molecular structure of 1-Azido-1,2-benziodoxol-3(1H)-one is represented by the SMILES stringCC (C) [Si] (C#C [I]1OC (=O)c2ccccc12) (C (C)C)C (C)C . The InChI key for this compound is NTHGHMCOPNSZIR-UHFFFAOYSA-N . Chemical Reactions Analysis

The chemical reactions involving 1-Azido-1,2-benziodoxol-3(1H)-one are typically C-C bond formation reactions . The compound reacts with norbornane, adamantane, and 1,3-dimethyladamantane to form respective azides .Physical And Chemical Properties Analysis

The compound is typically available in crystal form . It has a molecular weight of 428.38 . The compound is suitable for C-C bond formation reactions .科学的研究の応用

Synthesis of 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes

This compound is used in the synthesis of 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane . The azido radical generated from the interaction of PIDA and TMSN3 selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate . This strategy allows for the direct installation of an azido group, a versatile synthetic handle for the bicyclo [1.1.1]pentane framework .

Solar Click Reaction

1-Azido-1,2-benziodoxol-3(1H)-one is used in a highly regioselective and sustainable solar click reaction . This reaction involves a new post-synthetic modified triazole organic polymer as a recyclable photocatalyst for regioselective azide-alkyne cycloaddition reaction .

3. N-Cyanation of Primary and Secondary Amines This compound is used in the electrophilic N-cyanation of primary and secondary amines with a stable and less-toxic cyanobenziodoxole reagent .

Safety and Hazards

特性

IUPAC Name |

1-azido-1λ3,2-benziodoxol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c9-11-10-8-6-4-2-1-3-5(6)7(12)13-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUIUFFBFTVHKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-1,2-benziodoxol-3(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 1-Azido-1,2-benziodoxol-3(1H)-one in organic synthesis?

A1: 1-Azido-1,2-benziodoxol-3(1H)-one (ABX) is a versatile reagent known for its azidation capabilities. It has been successfully employed in the following transformations:

- Azidation of N,N-dimethylanilines: ABX enables the direct introduction of azide groups into N,N-dimethylanilines. []

- Azidation of alkanes: This reagent can also facilitate the azidation of alkanes, albeit requiring specific reaction conditions. []

- Enantioselective Azidation of Unactivated Alkenes: In the presence of a palladium catalyst and a chiral ligand, ABX enables the asymmetric azidation of unactivated alkenes to produce chiral 3-azido-substituted piperidines with high enantioselectivity. [] This reaction showcases its potential in synthesizing valuable building blocks for pharmaceuticals and other biologically active compounds.

Q2: What are the key structural features of 1-Azido-1,2-benziodoxol-3(1H)-one?

A2: The chemical structure of 1-Azido-1,2-benziodoxol-3(1H)-one is characterized by:

- Molecular Formula: C₇H₄IN₃O₂ []

- Molecular Weight: 289.03 g/mol []

- Key functional groups: It contains an azide group (-N₃) directly attached to the iodine(III) center of the benziodoxolone ring. This structural feature is crucial for its reactivity as an electrophilic azide source. []

Q3: Are there any safety concerns associated with handling 1-Azido-1,2-benziodoxol-3(1H)-one?

A3: Yes, 1-Azido-1,2-benziodoxol-3(1H)-one should be handled with caution:

- Explosive Decomposition: It is known to decompose explosively upon heating to 138–140 °C. [] Therefore, it's crucial to avoid heating this compound above its decomposition temperature.

- Storage: For safety, it is recommended to store 1-Azido-1,2-benziodoxol-3(1H)-one in the dark and under refrigerated conditions for long-term storage. []

Q4: What are the alternative reagents for azidation reactions compared to 1-Azido-1,2-benziodoxol-3(1H)-one?

A4: While 1-Azido-1,2-benziodoxol-3(1H)-one is a useful azidating reagent, other reagents can be considered depending on the specific reaction requirements:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)

![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)

![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)

![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)